![molecular formula C19H23ClO4 B5122123 1-chloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5122123.png)
1-chloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene
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Overview
Description
1-chloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene is a chemical compound that belongs to the family of chlorobenzenes. It is commonly known as 'Bis(2-(2-methoxy-4-methylphenoxy)ethyl) ether'. This compound has attracted the attention of researchers due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-chloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene is not fully understood. However, studies have suggested that it may exert its antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It may also exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 1-chloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of inflammatory cytokines in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 1-chloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene in lab experiments is its potential as a candidate for the development of anticancer drugs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 1-chloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anticancer and anti-inflammatory drugs. Another direction is to study its pharmacokinetics and toxicity in vivo, which could provide valuable information for the development of clinical trials. Additionally, the potential of this compound as a candidate for the treatment of other diseases, such as neurodegenerative diseases, should be explored.
Synthesis Methods
The synthesis of 1-chloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene involves the reaction of 2-(2-methoxy-4-methylphenoxy)ethanol with 4-methylphenyl magnesium bromide, followed by the reaction with 2-chloroethyl chloroformate. This reaction results in the formation of 1-chloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene.
Scientific Research Applications
1-chloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene has potential applications in scientific research, especially in the field of drug discovery. This compound has been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. It has also been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
1-chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO4/c1-14-4-6-16(20)18(12-14)24-11-9-22-8-10-23-17-7-5-15(2)13-19(17)21-3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMKTSJGFBNUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=C(C=CC(=C2)C)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-4-methylbenzene |
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